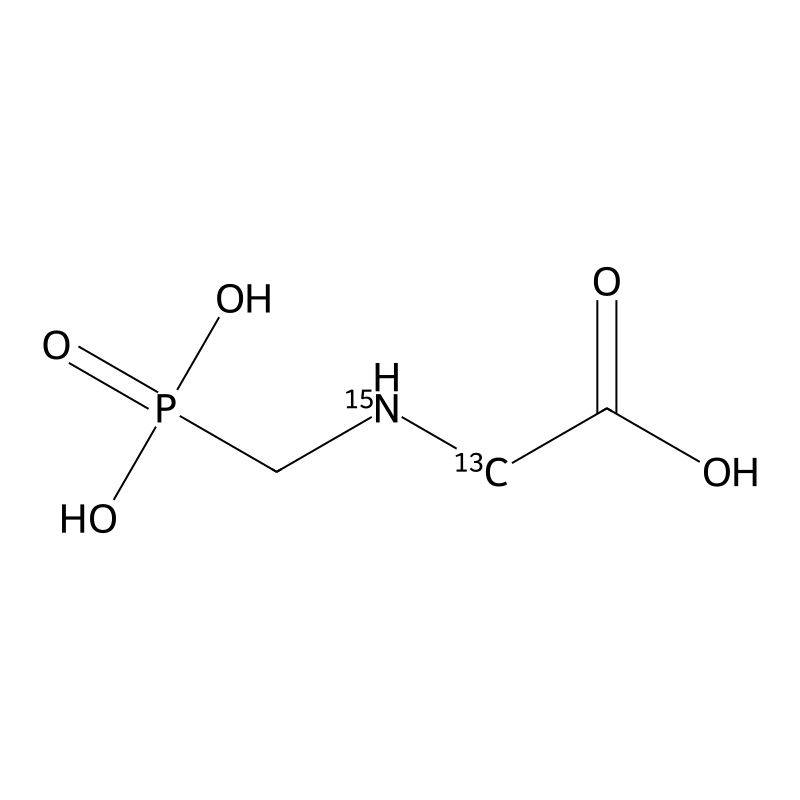

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine, commonly referred to as glyphosate, is a broad-spectrum, non-selective systemic herbicide. Its chemical structure features a phosphonomethyl group attached to glycine, allowing it to effectively inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase), which is crucial for the biosynthesis of aromatic amino acids in plants. Glyphosate's primary function is to disrupt the shikimate pathway, leading to deficiencies in essential amino acids such as tyrosine, tryptophan, and phenylalanine, ultimately affecting protein synthesis and plant growth .

N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine itself is not known to have a specific mechanism of action. Its primary function lies in its application as a probe molecule in scientific research. The ¹³C and ¹⁵N isotopes provide distinct signals in NMR spectroscopy, allowing scientists to study the metabolism of glycine and its incorporation into proteins [].

N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine is a specifically isotopically labeled form of N-(phosphonomethyl)glycine, a molecule with potential applications in scientific research, particularly in the field of metabolism. The isotope labeling with ¹³C and ¹⁵N allows researchers to track the molecule's fate and behavior within a biological system.

Carbon-13 (¹³C)

When incorporated into the molecule's structure, ¹³C can be detected using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to observe the molecule's interactions with other metabolites and enzymes involved in metabolic pathways .

Nitrogen-15 (¹⁵N)

Similar to ¹³C, ¹⁵N labeling enables the detection of the molecule using NMR spectroscopy. Additionally, ¹⁵N can be used in mass spectrometry experiments to distinguish isotopically labeled N-(phosphonomethyl)glycine from its unlabeled counterpart, facilitating the quantification of the molecule within complex biological samples .

II. Potential Applications in Studying Glycine Metabolism

N-(Phosphonomethyl)glycine is structurally related to glycine, a naturally occurring amino acid. Researchers hypothesize that N-(phosphonomethyl)glycine might interact with glycine metabolism. By using the isotopically labeled form, scientists can investigate the following:

Metabolic Fate

By tracing the ¹³C and ¹⁵N labels through metabolic pathways, researchers can determine if N-(phosphonomethyl)glycine is converted to glycine or other metabolites within the cell .

Enzyme Interactions

The isotopically labeled molecule can be used to study its interactions with enzymes involved in glycine metabolism. By observing changes in the NMR or mass spectrometry signals, researchers can gain insights into the binding and reaction mechanisms of these enzymes .

- Chlorination Reactions: Glyphosate can be chlorinated in aqueous solutions, leading to the formation of several by-products such as carbon dioxide and methanediol. The specific products formed depend on the pH of the reaction environment .

- Degradation Pathways: The degradation of glyphosate primarily follows pathways similar to those of glycine. Studies have shown that glyphosate can degrade through C-N bond cleavage to produce glycine directly, particularly in the presence of manganese oxides .

Glyphosate exhibits significant biological activity as an herbicide. Its mechanism involves:

- Inhibition of EPSP Synthase: By binding to the active site of EPSP synthase, glyphosate effectively halts the shikimate pathway, preventing the synthesis of vital aromatic amino acids.

- Impact on Soil Microbiota: Research indicates that glyphosate can be metabolized by certain soil bacteria, leading to complex interactions within microbial communities. Specifically, some bacteria cleave glyphosate into glycine, which is then utilized in various metabolic processes.

The synthesis of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine involves several steps:

- Starting Materials: The synthesis typically begins with N-phosphonomethyl iminodiacetic acid.

- Reagents and Catalysts: The reaction often requires oxygen and activated carbon as a catalyst.

- Reaction Conditions: Conditions are optimized to facilitate the formation of glyphosate through controlled reactions.

Glyphosate is widely used in agriculture for its efficacy in controlling a broad range of weeds. Its applications include:

- Agricultural Herbicide: Glyphosate is utilized extensively in crop production systems for weed management.

- Environmental Management: It is also employed in non-crop areas such as forests and roadsides for vegetation control.

- Research Tool: Due to its specific action on the shikimate pathway, glyphosate serves as a valuable tool in biochemical research related to plant physiology .

Studies have investigated glyphosate's interactions with various biological systems:

- Protein Engineering: Research has focused on understanding glyphosate resistance mechanisms through protein engineering approaches that alter EPSP synthase's affinity for glyphosate .

- Microbial Interactions: Investigations into how soil microbes interact with glyphosate reveal insights into its degradation pathways and ecological impacts .

Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-~13~C,~15~N)glycine. These include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| N-(Phosphonomethyl)glycine | C3H8NO5P | Basic form of glyphosate; widely used herbicide. |

| Aminomethylphosphonic acid | C2H8N2O3P | Metabolite of glyphosate; less effective as a herbicide. |

| Glyphosate isopropylamine salt | C10H14N3O5P | Enhanced solubility; used in specific formulations. |

| N-(Phosphonomethyl)iminodiacetic acid | C5H10N2O5P | Precursor in glyphosate synthesis; structurally related. |

The uniqueness of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine lies in its specific action on EPSP synthase and its extensive application as a herbicide compared to its analogs.

Physical Properties: Solubility, Stability, and Thermal Behavior

Solubility Characteristics

The solubility profile of N-(Phosphonomethyl)(2-¹³C,¹⁵N)glycine closely parallels that of related phosphonomethylglycine derivatives [5]. The compound exhibits slight solubility in aqueous base solutions and methanol when heated with sonication [5]. Water solubility is limited, consistent with the zwitterionic nature of the molecule at physiological pH conditions [6].

The presence of both carboxyl and phosphonic acid functional groups contributes to the compound's hydrophilic character, while the relatively low molecular weight facilitates dissolution in polar solvents [1]. The topological polar surface area of 107 Ų indicates significant hydrogen bonding potential with protic solvents [1].

Stability Profile

Chemical stability studies reveal that N-(Phosphonomethyl)(2-¹³C,¹⁵N)glycine maintains structural integrity under standard storage conditions [6]. The compound demonstrates hygroscopic properties, requiring careful moisture control during handling and storage [6]. Long-term stability is enhanced when stored in sealed containers under inert atmosphere conditions [4].

The isotopic labels remain stable under normal analytical conditions, with no significant isotope exchange observed during routine sample preparation procedures [7]. This stability characteristic is crucial for quantitative analytical applications where isotopic integrity must be maintained throughout the analytical workflow [8].

Thermal Behavior

Thermal analysis of phosphonomethylglycine compounds indicates decomposition temperatures above 198°C, with the isotopically labeled variant expected to exhibit similar thermal properties [9]. The thermal decomposition process occurs in multiple stages, with the first stage involving elimination of phosphorous acid and formation of N-methylene-glycine intermediates [10].

Differential thermal analysis reveals an endothermic decomposition process with activation energy values of approximately 48.1 kcal/mol for the initial decomposition step [10]. The thermal stability extends to temperatures well above typical analytical conditions, ensuring compound integrity during most analytical procedures [9].

Thermogravimetric analysis demonstrates that decomposition proceeds through distinct stages: initial loss of residual water, followed by phosphonate group elimination, and finally complete pyrolysis of the organic framework [10]. The thermal decomposition products include carbon dioxide, water, ammonia, and various phosphorus-containing species [11].

| Thermal Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | >198°C | [9] |

| Activation Energy (First Stage) | 48.1 kcal/mol | [10] |

| Melting Point | 230°C (decomposition) | [12] |

| Thermal Stability Range | Room temperature to 198°C | [9] |

Structural Features: Phosphonomethyl Group and Glycine Backbone

Phosphonomethyl Group Characteristics

The phosphonomethyl group (-CH₂PO₃H₂) represents a key structural element that distinguishes this compound from simple amino acids . This phosphonate moiety exhibits tetrahedral geometry around the phosphorus center, with P-O bond lengths characteristic of phosphonic acid derivatives [14]. The phosphonomethyl group participates in extensive hydrogen bonding networks through its multiple hydroxyl groups [15].

The phosphorus atom maintains a formal oxidation state of +5, consistent with phosphonic acid chemistry . The C-P bond length typically measures approximately 1.8 Å, while P-O bond distances range from 1.5 to 1.6 Å depending on the specific oxygen environment [14]. These structural parameters influence the compound's chemical reactivity and binding properties [16].

The phosphonomethyl group's electronic properties contribute significantly to the compound's overall polarity and hydrogen bonding capacity . The presence of multiple acidic protons enables complex formation with metal ions and participation in acid-base equilibria [15].

Glycine Backbone Architecture

The glycine backbone maintains the fundamental amino acid structure with an amino group (-NH₂), carboxyl group (-COOH), and the characteristic simplicity of having hydrogen as the side chain [17]. This structural simplicity allows for clear observation of isotopic effects without interference from complex side chain chemistry [18].

The central carbon atom (alpha carbon) serves as the connection point for the carboxyl group, amino group, and the phosphonomethyl substituent [17]. The tetrahedral geometry around this carbon center creates a three-dimensional structure that influences the compound's conformational properties [18].

The amino acid backbone exhibits zwitterionic character under physiological conditions, with the amino group protonated and the carboxyl group deprotonated [17]. This charge distribution affects the compound's solubility, stability, and interaction with other molecules [18].

Bond angles around the alpha carbon typically measure close to the tetrahedral angle of 109.5°, though slight deviations occur due to the electronic effects of the phosphonomethyl substituent [17]. The N-C-C bond angle may show minor variations compared to unsubstituted glycine due to the electronic influence of the phosphonate group [18].

| Structural Feature | Description | Reference |

|---|---|---|

| Phosphorus Oxidation State | +5 | |

| C-P Bond Length | ~1.8 Å | [14] |

| P-O Bond Length | 1.5-1.6 Å | [14] |

| Alpha Carbon Geometry | Tetrahedral | [17] |

| Zwitterionic Character | Present at physiological pH | [18] |

Isotopic Ratios: 99% ¹³C and 98% ¹⁵N Enrichment

Carbon-13 Enrichment Characteristics

The carbon-13 enrichment in N-(Phosphonomethyl)(2-¹³C,¹⁵N)glycine achieves 99 atom percent at the designated carbon position [12]. This high level of isotopic purity enables precise analytical measurements and reduces background interference in spectroscopic applications [7]. The enrichment specifically occurs at the carboxyl carbon (C-2 position), providing unique spectroscopic signatures for analytical identification [12].

Quality control measurements demonstrate that the 99% enrichment level represents the atomic fraction of carbon-13 relative to the total carbon content at the labeled position [7]. This enrichment level significantly exceeds natural abundance levels of carbon-13, which typically measure approximately 1.1% [19]. The high isotopic purity ensures reliable quantitative analysis in metabolic studies and environmental monitoring applications [20].

The carbon-13 label remains stable under standard analytical conditions, with no significant isotope exchange observed during sample preparation or analysis [7]. This stability characteristic is essential for maintaining isotopic integrity throughout complex analytical workflows [21].

Nitrogen-15 Enrichment Profile

Nitrogen-15 enrichment in the compound reaches 98 atom percent at the amino nitrogen position [12]. This enrichment level provides excellent analytical sensitivity for nitrogen-specific detection methods [8]. The isotopic substitution occurs specifically at the amino group nitrogen, creating a unique mass spectral signature for compound identification [12].

The 98% nitrogen-15 enrichment represents a substantial increase over natural abundance levels of nitrogen-15, which typically measure approximately 0.37% [19]. This dramatic enrichment enables sensitive detection even at low concentration levels [8]. The high isotopic purity facilitates accurate quantification in complex biological and environmental matrices [22].

Analytical validation studies confirm that the nitrogen-15 label maintains stability during routine sample handling and analysis procedures [8]. The isotopic integrity remains intact across various analytical conditions, ensuring reliable results in quantitative applications [21].

Isotopic Purity and Analytical Applications

The dual isotopic labeling strategy with 99% carbon-13 and 98% nitrogen-15 enrichment provides exceptional analytical capabilities for compound identification and quantification [12]. These enrichment levels enable the development of highly sensitive and specific analytical methods [20]. The isotopic signatures facilitate discrimination between labeled and unlabeled compounds in complex mixtures [22].

Mass spectrometric analysis benefits significantly from the high isotopic enrichment, with clear mass shifts enabling unambiguous compound identification [21]. The isotopic pattern provides definitive confirmation of compound identity and enables accurate quantification through isotope dilution techniques [8].

Nuclear magnetic resonance applications leverage the enhanced sensitivity provided by the isotopic labels, particularly for carbon-13 and nitrogen-15 NMR spectroscopy [20]. The enriched isotopes provide significantly improved signal-to-noise ratios compared to natural abundance measurements [19].

| Isotopic Parameter | Value | Reference |

|---|---|---|

| Carbon-13 Enrichment | 99 atom % | [12] |

| Nitrogen-15 Enrichment | 98 atom % | [12] |

| Natural ¹³C Abundance | ~1.1% | [19] |

| Natural ¹⁵N Abundance | ~0.37% | [19] |

| Isotopic Stability | Maintained under standard conditions | [8] |

| Mass Shift | M+2 | [12] |

Phosphomethylation Route Using Labeled Glycine

The most direct synthetic approach involves the phosphomethylation of nitrogen-15 labeled glycine with dialkyl phosphite reagents [14] [15]. This method utilizes glycine-15N as the starting material, which undergoes reaction with formaldehyde and trialkyl phosphite under controlled conditions to yield the isotopically labeled product [14].

Research conducted at the University of São Paulo demonstrated this synthetic route at microscale, achieving a yield of approximately 20% under optimized conditions [14] [15]. The reaction proceeds through formation of an intermediate methylol derivative, followed by phosphomethylation and subsequent hydrolysis to yield the final product [16] [17]. The relatively low yield necessitates careful optimization of reaction parameters including temperature, pH, and reactant stoichiometry [14].

Multi-step Synthesis via Labeled Intermediates

Alternative synthetic strategies employ the conventional glycine route with isotopically labeled starting materials [18] [19]. This approach utilizes carbon-13 labeled formaldehyde in combination with unlabeled or nitrogen-15 labeled glycine to introduce isotopic labels at specific positions [16] [20]. The reaction proceeds through sequential methylol formation, phosphomethylation with trialkylphosphite, and hydrolysis under acidic conditions [17] [18].

Industrial-scale synthesis methods based on the iminodiacetic acid route have been adapted for isotopic labeling [20] [19]. These processes involve cyclization of labeled iminodiacetic acid to form N,N-bis(carboxymethyl)-2,5-diketopiperazine, followed by reaction with phosphorus-containing anhydride compounds and subsequent hydrolysis [20] [19].

Biosynthetic Incorporation Strategies

Biosynthetic approaches utilizing bacterial or plant cell cultures grown in media containing carbon-13 labeled glucose and nitrogen-15 labeled ammonium salts offer potential routes for isotopic incorporation [21] [22]. These methods enable uniform labeling throughout the molecular structure and can achieve high isotopic enrichment levels [21] [23].

Continuous labeling chambers employing carbon-13 dioxide and nitrogen-15 containing nutrients have been developed for plant-based synthesis systems [21] [23]. These systems allow for controlled isotopic incorporation over extended cultivation periods, resulting in compounds with defined isotopic signatures suitable for tracer studies [22] [23].

Purification Techniques: High Performance Liquid Chromatography and Chromatographic Methods

Anion Exchange Chromatography

High Performance Liquid Chromatography utilizing strong anion exchange stationary phases represents the classical approach for N-(Phosphonomethyl)(2-~13~C,~15~N)glycine purification [24] [25]. These methods employ permanently bonded microparticulate anion exchange columns with detection limits of approximately 2.5 micrograms per milliliter [24]. The technique provides separation within 20 minutes using isocratic elution conditions [24] [25].

The anion exchange mechanism exploits the anionic character of the phosphonate group at physiological pH values, enabling selective retention and purification from neutral and cationic impurities [26]. Detection is typically accomplished using ultraviolet spectrophotometry at 200 nanometers, though this wavelength provides limited selectivity due to the absence of chromophoric groups in the target compound [27] [25].

Reversed-Phase Chromatography with Derivatization

Reversed-phase High Performance Liquid Chromatography coupled with pre-column derivatization offers enhanced sensitivity and selectivity for isotopically labeled glyphosate analysis [28] [8]. The derivatization procedure employs 9-fluorenylmethyl chloroformate in borate buffer to form fluorescent derivatives suitable for reversed-phase separation [28] [8].

This approach achieves detection limits of 0.06 micrograms per liter for glyphosate and utilizes C18 stationary phases with acetonitrile-water mobile phases [8] [28]. The derivatization reaction proceeds quantitatively under alkaline conditions, with the resulting derivatives exhibiting excellent chromatographic behavior and enhanced mass spectrometric ionization efficiency [28] [29].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography represents a modern alternative for direct analysis of underivatized N-(Phosphonomethyl)(2-~13~C,~15~N)glycine [28] [30]. This technique utilizes polar stationary phases, including cysteine-based zwitterionic materials, to achieve retention of highly polar analytes without chemical modification [28].

HILIC methods coupled with tandem mass spectrometry detection provide detection limits of 0.02 milligrams per kilogram in complex matrices [28]. The technique offers rapid analysis times and eliminates the need for derivatization procedures, simplifying sample preparation and reducing potential sources of analytical error [30] [31].

Mixed-Mode Chromatography

Mixed-mode chromatographic columns combining reversed-phase and ion-exchange mechanisms provide balanced retention characteristics for glyphosate and related compounds [27] [30]. The Newcrom B column system utilizes both hydrophobic and ionic interactions to achieve separation of polar pesticides including isotopically labeled glyphosate variants [27].

These systems employ mobile phases containing acetonitrile, water, and organic acid modifiers to optimize separation selectivity [27]. Detection can be accomplished using charged aerosol detectors or mass spectrometry, providing versatility for different analytical requirements [27] [30].

Quality Control: Purity Assurance and Isotopic Verification

Chemical Purity Assessment

Chemical purity determination for N-(Phosphonomethyl)(2-~13~C,~15~N)glycine requires High Performance Liquid Chromatography with ultraviolet or mass spectrometric detection [6] [32]. Typical specifications require chemical purity of ≥95% by weight, with uncertainty ranges of ±2% [6]. The analysis must account for water content, which is typically limited to ≤0.5% in solid formulations [6].

Impurity profiling follows International Council for Harmonisation Q3A guidelines and includes identification of synthesis-related impurities, degradation products, and residual solvents [6]. The most common impurities include unlabeled glyphosate, partially labeled isotopomers, and N-nitroso derivatives, which must be controlled below specified limits [33].

Isotopic Enrichment Verification

Isotopic enrichment determination employs isotope ratio mass spectrometry or high-resolution mass spectrometry with accurate mass measurement [32] [34]. For carbon-13 enrichment, specifications typically require ≥98 atom percent with uncertainty ranges of ±0.5 atom percent [32] [34]. Nitrogen-15 enrichment follows similar specifications, with measurements referenced to atmospheric nitrogen standards [35] [36].

Time-of-flight mass spectrometry with accurate mass capability enables resolution of isotopic variants and provides quantitative assessment of isotopic distribution patterns [32] [37]. The analysis requires correction for natural isotope abundance and instrumental mass discrimination effects [34] [38]. Specialized software tools facilitate calculation of isotopic enrichment from mass spectral data [38].

Structural Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and assessment of isotopic labeling positions [39] [40]. Carbon-13 nuclear magnetic resonance spectroscopy enables direct observation of labeled carbon atoms and measurement of isotopic coupling patterns [39]. Nitrogen-15 nuclear magnetic resonance, though less sensitive, provides complementary information about nitrogen labeling [39] [40].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple quantum coherence and heteronuclear multiple bond connectivity experiments, enable comprehensive structural characterization of isotopically labeled compounds [39] [40]. These methods confirm labeling positions and detect any isotopic scrambling or rearrangement during synthesis [40].

XLogP3

Sequence

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Environmental Hazard